molecular formula C8H12N4O4 B136791 N-methoxy-4-(2-nitroimidazol-1-yl)butanamide CAS No. 140448-34-6

N-methoxy-4-(2-nitroimidazol-1-yl)butanamide

Cat. No.: B136791
CAS No.: 140448-34-6
M. Wt: 228.21 g/mol
InChI Key: CNCJKXXSGCVHLP-UHFFFAOYSA-N
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Description

N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a methoxy group, a nitro group, and a butanamide moiety attached to the imidazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-methoxy-4-(2-nitroimidazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.

    Reduction: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N-methoxy-4-(2-nitroimidazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methoxy-4-(2-nitroimidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial and fungal enzymes, disrupting their normal function.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
  • 2-Nitro-1-vinyl-1H-imidazole
  • N-Methoxy-N-methyl-1H-imidazole-1-carboxamide

Uniqueness

N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups contribute to its reactivity and potential antimicrobial activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

140448-34-6

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

N-methoxy-4-(2-nitroimidazol-1-yl)butanamide

InChI

InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13)

InChI Key

CNCJKXXSGCVHLP-UHFFFAOYSA-N

SMILES

CONC(=O)CCCN1C=CN=C1[N+](=O)[O-]

Canonical SMILES

CONC(=O)CCCN1C=CN=C1[N+](=O)[O-]

Key on ui other cas no.

140448-34-6

Synonyms

N-Methoxy-2-nitro-1H-imidazole-1-butanamide

Origin of Product

United States

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